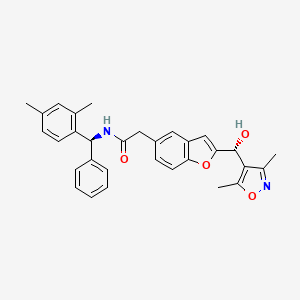
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride is a useful research compound. Its molecular formula is C9H9ClO3S and its molecular weight is 232.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Derivatives
Research by Riabchenko et al. (2020) explored the creation of amino acid derivatives using 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, a compound closely related to 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride. This involved the interaction of this sulfonyl chloride with amino acid methyl esters, leading to amino acid sulfonamide derivatives of isocoumarin, significant for their potential in biochemical applications (Riabchenko et al., 2020).
Solid-phase Synthetic Method Development
Jeon et al. (2008) utilized polymer-bound anthranilic acid derivatives to obtain 3,4-dihydro-1H-2,1-benzothiazine-4-one 2,2-dioxide derivatives, employing sulfonyl chlorides in the process. This study demonstrates an advancement in solid-phase synthetic methods relevant to the application of sulfonyl chlorides in the synthesis of organic compounds (Jeon et al., 2008).
Green Chemistry Applications
Azimi and Hariri (2016) reported on the use of an ionic liquid incorporating sulfonyl chloride groups for the synthesis of heterocyclic compounds. This study highlights the role of such compounds in developing greener, more efficient chemical synthesis processes (Azimi & Hariri, 2016).
Synthesis of Antitumor Agents
Mondal et al. (2003) developed a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid derivatives, using a process involving sulfonyl chlorides. This work contributes to the development of novel antitumor agents and underscores the importance of sulfonyl chlorides in medicinal chemistry (Mondal et al., 2003).
Difunctionalization Procedures in Organic Chemistry
Wang et al. (2019) investigated a method for the sulfonylation/arylation of vinylcyclopropanes using sulfonyl chlorides. This research contributes to the understanding of difunctionalization procedures in organic chemistry, which are vital for the development of complex organic molecules (Wang et al., 2019).
Cytotoxic and Antimicrobial Effects
Research by Thi et al. (2015) on the synthesis of 3-substituted 1H-benzo[g]isochromene-5,10-diones, involving sulfonyl chlorides, demonstrated interesting cytotoxic and antimicrobial effects, revealing the potential of these compounds in the development of new therapeutic agents (Thi et al., 2015).
Friedel-Crafts Sulfonylation
Nara, Harjani, and Salunkhe (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, an important reaction in organic chemistry. Their work demonstrated enhanced reactivity and yields, contributing to the efficiency of chemical synthesis processes (Nara, Harjani, & Salunkhe, 2001).
Safety and Hazards
The safety data sheet for a similar compound, 3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride, indicates that it is classified as a flammable solid and a self-reactive chemical. It may cause an allergic skin reaction, serious eye irritation, and is harmful to aquatic life with long-lasting effects . It’s important to note that safety and hazards can vary between different compounds, even if they are structurally similar. Therefore, specific safety data for 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride should be referenced when handling this compound.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isochromene-7-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMSKMPEFJTEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2358851.png)



![N-(4-fluorobenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2358860.png)
![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)







![3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358874.png)
